molecular formula C24H24N4O2 B6034907 7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)

7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)

Cat. No.: B6034907
M. Wt: 400.5 g/mol
InChI Key: LOSGJNZYKIXCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol) is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol) is 400.18992602 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Antimicrobial Activity : A study demonstrated the synthesis and antimicrobial activity of metal chelates of 5-[1(H)-Benzotriazole methylene]-8-quinolinol, a compound related to the one , showing promising antimicrobial properties (Patel & Oza, 2009).
  • Inhibition of Bacterial and Fungal Growth : Research has indicated the effectiveness of 2-Methyl-8-quinolinol and its derivatives, closely related to the target compound, in inhibiting the growth of various fungi and bacteria, pointing to potential applications in controlling microbial infections (Gershon, Parmegiani & Godfrey, 1972).

Applications in Cancer Research

  • Hypoxic-Cytotoxic Agents : A study exploring quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include structures similar to the compound , identified them as potential hypoxic-cytotoxic agents in cancer treatment (Ortega et al., 2000).

Material Science Applications

  • Electroluminescence Device Performance : Research has been conducted on methyl substituted group III metal tris(8-quinolinolato) chelates, related to the target compound, to study their photoluminescence, electroluminescence, and thermal properties for potential applications in electroluminescent devices (Sapochak et al., 2001).

Neuropharmacological Applications

  • Dopaminergic Neuron Inhibition : A quinolinone derivative, OPC-14597, structurally similar to the compound , was found to inhibit dopaminergic neuron activity in the ventral tegmental area, suggesting applications in neuropharmacology (Momiyama et al., 1996).

Properties

IUPAC Name

7-[[4-[(8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23-19(7-5-17-3-1-9-25-21(17)23)15-27-11-13-28(14-12-27)16-20-8-6-18-4-2-10-26-22(18)24(20)30/h1-10,29-30H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSGJNZYKIXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C3=C(C=CC=N3)C=C2)O)CC4=C(C5=C(C=CC=N5)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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